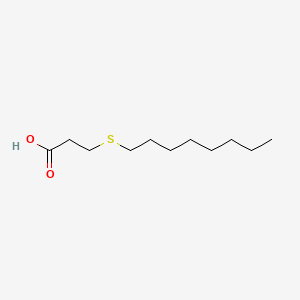

3-(Octylthio)propionic acid

Description

Nomenclature and Structural Characteristics of 3-(Octylthio)propionic Acid

This compound is an organic compound classified as a thioether-containing carboxylic acid. ontosight.ai Its systematic IUPAC name is 3-octylsulfanylpropanoic acid. nih.gov The molecule is characterized by a propionic acid backbone with an octylthio group attached to the third carbon. This structure imparts both hydrophilic (from the carboxylic acid group) and lipophilic (from the octyl chain) properties to the molecule. The presence of a sulfur atom in the thioether linkage is a key feature, influencing its chemical reactivity and potential applications. ontosight.ai

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C11H22O2S ontosight.ainih.gov |

| Molecular Weight | 218.36 g/mol nih.gov |

| IUPAC Name | 3-octylsulfanylpropanoic acid nih.gov |

| CAS Number | 6964-23-4 nih.govepa.gov |

| Appearance | Oily, clear, and colorless liquid creative-proteomics.com |

Historical Context of Propionic Acid Derivatives in Scientific Inquiry

The study of propionic acid and its derivatives has a long history, dating back to the 19th century. patsnap.com Initially, research focused on understanding their fundamental chemical properties and natural occurrence. patsnap.com Over time, the scope of investigation expanded to include industrial applications, leading to the development of various synthesis methods. patsnap.comresearchgate.net A significant milestone in the history of propionic acid derivatives was the introduction of ibuprofen (B1674241) in 1969, which became a widely used non-steroidal anti-inflammatory drug (NSAID). nih.gov This discovery spurred further research into the pharmacological potential of this class of compounds, leading to the development of other drugs like naproxen (B1676952) and ketoprofen. orientjchem.org The exploration of propionic acid derivatives continues to evolve, with a modern focus on sustainable production methods and novel applications in materials science and medicine. patsnap.comontosight.ai

Current Landscape of Research on Thioether-Containing Carboxylic Acids

Current research on thioether-containing carboxylic acids is diverse and spans multiple scientific disciplines. In medicinal chemistry, these compounds are investigated for their potential therapeutic properties, including antimicrobial and anti-inflammatory activities. ontosight.ai The thioether group is a key pharmacophore in various drug molecules. rsc.org Researchers are actively developing new synthetic methods, such as nickel-catalyzed decarbonylative thioetherification, to efficiently create these compounds. rsc.orgresearchgate.net

In materials science, thioether-containing carboxylic acids are used in the synthesis of polymers and as additives in coatings and lubricants. ontosight.ai The sulfur atom can impart unique properties to materials. ontosight.ai Furthermore, these compounds are studied for their ability to form self-assembled monolayers on metal surfaces, with applications in sensors and nanotechnology. atamankimya.com Environmental science research explores the use of thioether carboxylic acids as extractants for heavy metal ions due to the complexing ability of the sulfur atom. researchgate.net

Significance of this compound as a Research Target

This compound is a significant research target due to its unique combination of functional groups. The carboxylic acid group allows for the formation of salts and esters, while the thioether linkage provides a site for specific chemical reactions. ontosight.ai Its amphiphilic nature, with a polar head and a nonpolar tail, makes it an interesting candidate for applications involving interfaces, such as in the formation of monolayers or as a stabilizing agent.

The synthesis of this compound typically involves the reaction of 3-mercaptopropionic acid with an octyl halide. ontosight.ai This straightforward synthesis makes it an accessible compound for research purposes. Its potential applications are broad, ranging from being a precursor in the synthesis of more complex molecules for pharmaceuticals and agrochemicals to its use in the production of specialized polymers. ontosight.ai

Overview of Key Research Avenues for this compound

The primary research avenues for this compound and its derivatives are centered on its synthesis, chemical modification, and potential applications.

Synthesis and Derivatization: Research focuses on optimizing the synthesis of this compound and creating new derivatives. For instance, its methyl ester, methyl 3-(octylthio)propionate, is also a subject of study. ontosight.ainih.gov The synthesis of related structures, such as esters with different alcohol moieties, is an area of active investigation. epo.orglookchem.com

Materials Science: The potential use of this compound in the development of new materials is a key research area. This includes its incorporation into polymers to modify their properties and its use as a coating or surface-modifying agent. ontosight.ai

Biomedical and Pharmaceutical Applications: While specific biological activities of this compound are still under investigation, the broader class of thioether-containing carboxylic acids has shown promise. ontosight.aiacs.org Research into the potential antimicrobial or anti-inflammatory properties of this compound and its derivatives is a logical progression. ontosight.ai

Analytical Chemistry: Developing and refining analytical methods for the detection and quantification of this compound is crucial for all areas of its research. Techniques like gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed. creative-proteomics.comosha.gov

Structure

3D Structure

Properties

CAS No. |

6964-23-4 |

|---|---|

Molecular Formula |

C11H22O2S |

Molecular Weight |

218.36 g/mol |

IUPAC Name |

3-octylsulfanylpropanoic acid |

InChI |

InChI=1S/C11H22O2S/c1-2-3-4-5-6-7-9-14-10-8-11(12)13/h2-10H2,1H3,(H,12,13) |

InChI Key |

OIXUWMYLRUBAHK-UHFFFAOYSA-N |

SMILES |

CCCCCCCCSCCC(=O)O |

Canonical SMILES |

CCCCCCCCSCCC(=O)O |

Other CAS No. |

6964-23-4 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Octylthio Propionic Acid and Analogues

Chemical Synthesis Pathways for Thioether Formation

The chemical synthesis of 3-(octylthio)propionic acid and its analogues predominantly relies on the formation of a thioether linkage. This is typically achieved through the reaction of a sulfur-based nucleophile with an appropriate electrophile.

Strategies for C-S Bond Formation in Propionic Acid Derivatives

The most common and direct method for the synthesis of this compound is the S-alkylation of 3-mercaptopropionic acid with an octyl halide, such as octyl bromide or octyl chloride. This reaction, a classic example of nucleophilic substitution, involves the deprotonation of the thiol group of 3-mercaptopropionic acid to form a thiolate anion, which then acts as a potent nucleophile. The thiolate anion subsequently attacks the electrophilic carbon of the octyl halide, resulting in the formation of the C-S bond and yielding this compound.

Analogous strategies have been developed for the synthesis of 3-(arylthio)propionic acids, which provide insight into C-S bond formation for a broader range of thioether propionic acid derivatives. One such method involves the copper-catalyzed reaction of aryl iodides with 3-mercaptopropionic acid. In this process, copper(I) oxide (Cu₂O) is often used as a catalyst in a solvent like refluxing pyridine (B92270) to facilitate the coupling between the aryl halide and the thiol.

Another versatile approach to forming C-S bonds in propionic acid derivatives is the Michael addition. This reaction involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, such as acrylic acid or its esters. For the synthesis of this compound, this would entail the addition of 1-octanethiol (B94742) to acrylic acid. The reaction is typically catalyzed by a base, which deprotonates the thiol to generate the nucleophilic thiolate.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of base, solvent, temperature, and reaction time.

For the S-alkylation of 3-mercaptopropionic acid, a variety of bases can be employed, with common choices being sodium hydroxide (B78521) (NaOH) and potassium carbonate (K₂CO₃). The base's role is to facilitate the formation of the thiolate anion. The reaction is typically conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), which can effectively solvate the reactants. Elevated temperatures, generally in the range of 80-120 °C, are often used to accelerate the reaction rate.

A study on an improved and green preparation of 3-(alkylthio)propionic acids explored the use of microwave-assisted synthesis to significantly reduce reaction times and improve yields. The research highlighted the effect of different bases and heating methods on the synthesis of 3-(butylthio)propionic acid, a close analogue of the target compound.

| Entry | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaOH | Ethanol (B145695) | 80 | 10 | 85 |

| 2 | NaOH | Ethanol | 120 | 5 | 92 |

| 3 | K₂CO₃ | DMF | 100 | 15 | 78 |

| 4 | Et₃N | DCM | 60 | 30 | 65 |

The data indicates that using sodium hydroxide in ethanol under microwave irradiation at 120 °C provides the highest yield in the shortest reaction time. These findings suggest that similar conditions could be optimal for the synthesis of this compound.

Stereoselective Synthesis Approaches for Chiral Analogues of this compound

The synthesis of chiral analogues of this compound, where a stereocenter is present on the propionic acid backbone or the octyl chain, requires stereoselective methods. One established strategy for achieving such asymmetry is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For instance, a chiral oxazolidinone can be attached to propionic acid to form a chiral amide. Deprotonation of the α-carbon followed by reaction with a sulfur electrophile would proceed with high diastereoselectivity. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched 3-(thio-substituted)propionic acid.

Another promising approach is the asymmetric Michael addition of a thiol to an α,β-unsaturated carbonyl compound. This can be achieved using a chiral catalyst, such as a cinchona alkaloid-derived squaramide, which can activate both the electrophile and the nucleophile and control the facial selectivity of the addition. The enantioselective conjugate addition of 1-octanethiol to a suitable acrylate (B77674) derivative in the presence of a chiral organocatalyst could provide a direct route to chiral this compound analogues.

Catalytic Methods in the Synthesis of Alkylthiopropionic Acids

Catalytic methods offer several advantages in the synthesis of alkylthiopropionic acids, including increased efficiency, milder reaction conditions, and reduced waste. Transition metal catalysis has been extensively explored for the formation of C-S bonds. Palladium and copper-based catalysts are commonly used for the cross-coupling of thiols with alkyl halides. For instance, a palladium catalyst with a suitable phosphine (B1218219) ligand can facilitate the coupling of 3-mercaptopropionic acid with an octyl halide under relatively mild conditions.

More recently, organocatalysis has emerged as a powerful tool for C-S bond formation. Simple organic molecules can be used to catalyze the reaction between thiols and electrophiles. For example, phosphines have been shown to be effective catalysts for the Michael addition of thiols to acrylates. These catalysts operate under mild, often room temperature, conditions and are generally less sensitive to air and moisture than their transition metal counterparts.

Biocatalytic and Biotechnological Routes for Related Carboxylic Acids

Biocatalysis and biotechnology offer environmentally friendly and highly selective alternatives to traditional chemical synthesis for the production of carboxylic acids and their precursors.

Enzymatic Synthesis of Propionic Acid Scaffolds

While the direct enzymatic synthesis of this compound has not been extensively reported, enzymes play a significant role in the synthesis of functionalized propionic acid scaffolds that can serve as precursors. Lipases, for example, are widely used for the kinetic resolution of racemic mixtures of propionic acid derivatives. This allows for the separation of enantiomers, which is crucial for the synthesis of chiral drugs and other bioactive molecules. For instance, a lipase (B570770) could be used to selectively esterify one enantiomer of a racemic 2-substituted propionic acid, allowing the other enantiomer to be isolated in high enantiomeric purity.

Furthermore, research into the biosynthesis of 3-mercaptopropionic acid has identified enzymatic pathways in microorganisms. For example, in the methanogen Methanocaldococcus jannaschii, a biosynthetic pathway has been proposed where malate (B86768) semialdehyde and hydrogen sulfide (B99878) are converted to 3-mercaptopropionic acid through a series of enzymatic steps. Understanding and harnessing such natural pathways could provide a sustainable route for the production of this key precursor.

Aldehyde dehydrogenases are another class of enzymes that have been explored for the biocatalytic conversion of aldehydes to carboxylic acids. This approach could be applied to the synthesis of various propionic acid derivatives from their corresponding propanal precursors under mild and selective conditions.

Microbial Fermentation Pathways for Thiolated Organic Acids

While direct microbial fermentation routes for the specific synthesis of this compound have not been extensively detailed in publicly available research, the biosynthesis of thiocarboxylic acids in bacteria provides a foundational understanding of how such pathways might be engineered. The biosynthesis of thiocarboxylic acid-containing natural products like thioplatensimycin (thioPTM) and thioplatencin (thioPTN) reveals a dedicated "thioacid cassette" of enzymes. researchgate.netrepec.org This cassette is responsible for the activation of a carboxylate group with coenzyme A and the subsequent transfer of a sulfur atom. researchgate.net

The general mechanism involves two key enzymatic steps:

Carboxylate Activation: An enzyme, such as PtmA3 in the thioPTM pathway, activates a carboxylic acid by forming a CoA-thioester. researchgate.net

Sulfur Transfer: A second enzyme, like PtmU4, facilitates the transfer of a sulfur atom to the activated carboxylate, resulting in the formation of a thiocarboxylic acid. researchgate.net

This natural biosynthetic machinery suggests the potential for developing microbial fermentation pathways for a range of thiolated organic acids. Challenges remain in identifying or engineering enzymes with substrate specificity for propionic acid and the subsequent S-alkylation with an octyl group. The prevalence of thioacid cassettes in bacterial genomes suggests that a wide variety of such biocatalysts may exist in nature, awaiting discovery and characterization. researchgate.net

| Enzyme | Function in Thiocarboxylic Acid Biosynthesis | Example Pathway |

| PtmA3 | Carboxylate activation via CoA-thioester formation | Thioplatensimycin (thioPTM) Biosynthesis |

| PtmU4 | Sulfur transfer to the activated carboxylate | Thioplatensimycin (thioPTM) Biosynthesis |

This table illustrates the key enzymes involved in a known thiocarboxylic acid biosynthetic pathway, which could serve as a model for developing microbial fermentation routes for compounds like this compound.

Metabolic Engineering Strategies for Enhanced Production of Related Compounds

Metabolic engineering offers a powerful approach to enhance the production of organic acids in microbial hosts such as Saccharomyces cerevisiae and Escherichia coli. oup.comnih.gov While specific strategies for this compound are not established, principles from the production of other organic and fatty acids can be extrapolated. nih.govresearchgate.netnih.govpsu.edu

Key metabolic engineering strategies that could be applied to enhance the production of long-chain thioether carboxylic acids include:

Increasing Precursor Supply: Engineering central carbon metabolism to increase the intracellular pool of precursors like propionyl-CoA and octanethiol is a critical first step. This can involve the overexpression of key enzymes in the precursor biosynthetic pathways and the deletion of competing pathways. oup.com For instance, in S. cerevisiae, ethanol formation pathways can be eliminated to redirect carbon flux towards desired organic acids. oup.com

Heterologous Pathway Expression: Introducing genes from other organisms that encode enzymes for the specific synthesis of the target molecule is a common strategy. nih.govfrontiersin.org This could involve expressing a thioacid cassette, as discussed in the previous section, along with an S-alkyltransferase capable of attaching the octyl group.

Improving Cofactor Availability: Many biosynthetic pathways are dependent on cofactors such as ATP and NADPH. Engineering the host's metabolism to increase the regeneration and availability of these cofactors can significantly boost product yields.

Improving Host Robustness: The production of organic acids can create a stressful environment for the microbial host, particularly due to changes in pH. oup.com Engineering the host to be more tolerant to acidic conditions and the presence of the product is crucial for developing an economically viable fermentation process.

| Metabolic Engineering Strategy | Target | Potential Impact on Thioether Carboxylic Acid Production |

| Precursor flux enhancement | Central carbon metabolism | Increased availability of propionyl-CoA and octanethiol |

| Heterologous gene expression | Biosynthetic enzymes (e.g., thioacid cassette, S-alkyltransferase) | Creation of a novel pathway for product synthesis |

| Cofactor engineering | ATP and NADPH regeneration pathways | Improved efficiency of enzymatic reactions |

| Product transport engineering | Membrane transporter proteins | Reduced intracellular toxicity and increased product titer |

| Host strain improvement | Stress response mechanisms | Enhanced robustness and productivity in fermentation conditions |

This table summarizes key metabolic engineering strategies and their potential application in the microbial production of long-chain thioether carboxylic acids.

Bio-inspired Synthesis of Sulfur-containing Aliphatic Acids

Nature's strategies for synthesizing sulfur-containing molecules can inspire the development of novel and efficient synthetic routes. The enzymatic synthesis of thioesters and other sulfur-containing compounds provides a blueprint for biocatalytic and chemo-enzymatic approaches. mdpi.comsjp.ac.lk

One bio-inspired approach involves the use of isolated enzymes as catalysts. Lipases, for example, have been shown to catalyze the synthesis of thioesters from thiols and vinyl esters under mild conditions. mdpi.com This enzymatic approach offers high selectivity and can be performed in environmentally friendly solvents. A continuous-flow microreactor system utilizing an immobilized lipase, such as Lipase TL IM from Thermomyces lanuginosus, can achieve high conversion rates in short reaction times. mdpi.com

Another avenue of bio-inspired synthesis is the development of chemo-enzymatic processes that combine the advantages of both chemical and biological catalysts. sjp.ac.lk For instance, a chemical step could be used to synthesize a key intermediate, which is then converted to the final product using a specific enzyme. This approach can overcome the limitations of purely chemical or biological routes.

The biosynthesis of sulfur-containing cofactors like biotin (B1667282) and lipoic acid, which involves the insertion of sulfur atoms into unreactive carbon-hydrogen bonds by radical S-adenosylmethionine (SAM) enzymes, also offers inspiration. nih.gov Mimicking this chemistry could lead to novel methods for the direct C-H sulfenylation of aliphatic acids.

| Bio-inspired Approach | Key Features | Potential Application for this compound Synthesis |

| Whole-cell biocatalysis | Use of engineered microorganisms | Direct production from simple feedstocks in a fermentation process |

| Isolated enzyme catalysis | High selectivity, mild reaction conditions | Lipase-catalyzed esterification of 3-mercaptopropionic acid with octanol (B41247) followed by thioether formation, or direct thioetherification |

| Chemo-enzymatic synthesis | Combination of chemical and enzymatic steps | Chemical synthesis of precursors with subsequent enzymatic coupling |

| Biomimetic catalysis | Mimicking natural enzyme mechanisms | Development of catalysts for direct C-H functionalization with sulfur |

This table outlines different bio-inspired synthesis strategies and their potential relevance for the production of this compound and its analogues.

Novel Synthetic Approaches for Long-Chain Thioether Carboxylic Acids

Recent advancements in organic synthesis have provided a plethora of new methods for the formation of thioether bonds, many of which can be adapted for the synthesis of long-chain thioether carboxylic acids like this compound. cornell.edubenthamdirect.com These novel approaches often offer milder reaction conditions, broader substrate scope, and improved functional group tolerance compared to traditional methods.

One of the most common and direct methods for the synthesis of 3-(alkylthio)propionic acids is the thio-Michael addition (or conjugate addition) of an alkanethiol to an α,β-unsaturated carboxylic acid, such as acrylic acid. This reaction is typically base-catalyzed. A microwave-assisted synthesis has been developed for the preparation of various 3-(alkylthio)propionic acids from 3-mercaptopropionic acid and alkyl halides, offering an efficient and rapid alternative. researchgate.net

Other modern approaches to thioether synthesis that could be applied include:

Transition-Metal-Catalyzed Cross-Coupling Reactions: Palladium, copper, nickel, and iron catalysts have been extensively used to facilitate the coupling of thiols with a variety of organic electrophiles. chemrevlett.com For instance, a nickel-catalyzed reductive coupling of arylsulfonyl cyanides with alkyl bromides has been reported for the synthesis of alkyl aryl sulfides. thieme-connect.com

Dehydrative Thioetherification: This atom-economical method involves the direct coupling of alcohols with thiols, with the only byproduct being water. chemrevlett.com Transition metal catalysts, such as those based on zinc, are often employed to facilitate this transformation under milder conditions than traditional acid catalysis. chemrevlett.com

Photocatalysis: Visible-light-mediated organocatalytic methods have emerged as a powerful tool for thioether synthesis. nih.gov These reactions can often be performed at room temperature and tolerate a wide range of functional groups. One such protocol utilizes an indole (B1671886) thiolate organocatalyst to activate aryl chlorides for reaction with a sulfur source in the presence of an alcohol. nih.gov

Thiol-Ene and Thiol-Yne Reactions: These radical-mediated "click" reactions provide a highly efficient and regioselective method for the formation of thioether linkages. rsc.org The reaction between a thiol and an alkene (or alkyne) can be initiated by light or a radical initiator.

| Synthetic Method | Reactants | Key Advantages |

| Thio-Michael Addition | Alkanethiol, α,β-Unsaturated Carboxylic Acid | High atom economy, often mild conditions |

| Microwave-Assisted Alkylation | 3-Mercaptopropionic acid, Alkyl Halide | Rapid reaction times, high yields researchgate.net |

| Transition-Metal-Catalyzed Coupling | Thiol, Organic Halide/Alcohol | Broad substrate scope, functional group tolerance chemrevlett.com |

| Photocatalytic Synthesis | Alcohol, Aryl Chloride, Sulfur Source | Mild conditions, use of inexpensive starting materials nih.gov |

| Thiol-Ene "Click" Reaction | Thiol, Alkene | High efficiency, regioselectivity, mild conditions rsc.org |

This table summarizes several novel synthetic approaches for the formation of thioethers, which are applicable to the synthesis of long-chain thioether carboxylic acids.

Advanced Applications of 3 Octylthio Propionic Acid in Research

Precursor in the Synthesis of Functional Materials and Polymers

The distinct chemical functionalities of 3-(Octylthio)propionic acid make it a valuable precursor in the development of specialized materials and polymers with precisely engineered properties.

The integration of this compound and its structural motifs into polymeric matrices is an effective strategy for tailoring the final properties of the material. The presence of the sulfur atom and the long alkyl chain can significantly influence the polymer's characteristics.

One area of application is in the synthesis of conducting polymers. For instance, research on poly[(3-alkylthio)thiophene]s (P3ATTs) has demonstrated the impact of alkylthio side chains on the polymer's electronic and morphological properties. ntu.edu.tw The sulfur atom in the side chain, similar to the one in this compound, introduces strong noncovalent interactions that can lead to more compact molecular packing and enhanced aggregation in thin films. ntu.edu.tw This can have a beneficial impact on charge transport, which is a critical parameter for applications in organic field-effect transistors (OFETs). ntu.edu.tw

Table 1: Comparison of Properties between Alkyl- and Alkylthio-Substituted Polythiophenes

| Property | Poly(3-alkylthiophene) (P3AT) | Poly[(3-alkylthio)thiophene] (P3ATT) | Impact of Alkylthio Group |

|---|---|---|---|

| Molecular Packing | Standard π−π stacking | Shorter π−π stacking distance | Enhanced molecular packing and aggregation ntu.edu.tw |

| Absorption Spectra | Standard absorption | Red-shifted absorption | Indicates stronger interchain interactions ntu.edu.tw |

| Charge Mobility | Baseline | Potentially higher with optimized regioregularity | Improved charge transport properties ntu.edu.tw |

| Regioregularity | High | Can be lower, affecting mobility | A critical factor for electronic performance ntu.edu.tw |

Additionally, derivatives of this compound can be employed as additives in polymeric matrices to enhance their stability. For example, related antioxidant compounds are used in polymer systems to slow down or inhibit oxidation, thereby preventing the material from aging and extending its service life. guidechem.com In the context of vinyl chloride resins, there is a growing interest in moving away from heavy metal-based stabilizers for environmental reasons. epo.org Compounds like alkylthiopropionic acids can be part of stabilizer compositions that provide excellent thermal stability and coloring resistance to the polymer without the use of toxic heavy metals. epo.org

While direct studies detailing the use of this compound for creating targeted delivery conjugates are not extensively documented, the "octylthio" moiety has been explored in the broader context of drug delivery. The lipophilic nature of the octyl group can be leveraged to improve the permeability of drug molecules across biological membranes. This approach is a key strategy in the design of lipophilic prodrugs, which can enhance the absorption and efficacy of therapeutic agents. The development of modular degradable dendrimers featuring octylthio substituents for the delivery of RNA highlights the utility of this chemical group in creating sophisticated delivery vehicles. These systems are designed to encapsulate therapeutic payloads and deliver them to specific targets within the body.

Role in Advanced Analytical Probes and Sensing Technologies

The dual functionality of this compound makes it a prime candidate for the development of advanced analytical tools, particularly in the realm of biosensors and nanoparticle-based technologies.

The development of highly sensitive and specific biosensors often relies on the precise functionalization of a transducer surface, such as gold. Thiol-containing molecules are known to form stable self-assembled monolayers (SAMs) on gold surfaces, providing a robust platform for anchoring biorecognition elements. nih.gov 3-Mercaptopropionic acid (3MPA), the precursor to this compound, is commonly used for this purpose. nih.gov In a SAM formed from 3MPA, the thiol group binds to the gold surface, while the carboxylic acid group is exposed and available for the covalent immobilization of biomolecules like antibodies or enzymes.

By extension, this compound can be used to create SAMs with tailored properties. The presence of the eight-carbon octyl chain would significantly alter the characteristics of the monolayer compared to one formed from 3MPA.

Key Predicted Effects of the Octyl Group in SAMs for Biosensors:

Increased Hydrophobicity: The long alkyl chain would create a more hydrophobic surface, which could be advantageous for controlling the orientation of immobilized proteins and minimizing non-specific binding of interfering substances from complex biological samples.

Modified Analyte Interaction: The nature of the monolayer can directly impact the biorecognition event. A well-designed SAM can ensure that the immobilized biomolecules retain their activity and are properly oriented for binding to the target analyte, ultimately leading to a biosensor with higher sensitivity and a lower detection limit. nih.gov

Table 2: Functional Components of a Mixed Self-Assembled Monolayer for Biosensor Applications

| Component | Example Moiety | Function |

|---|---|---|

| Surface Anchor | Thiol group | Covalently binds to the gold surface, forming a stable monolayer. nih.gov |

| Spacer/Diluent | Octyl group | Increases monolayer order, thickness, and hydrophobicity; helps to minimize non-specific binding. nih.gov |

| Functional Group | Carboxylic acid | Provides a reactive site for the covalent attachment of biorecognition molecules (e.g., proteins, DNA). nih.gov |

Quantum dots (QDs) and other nanoparticles are powerful tools in research, with applications ranging from bioimaging to electronics. Their performance is highly dependent on their surface chemistry, which is controlled by the use of capping agents or ligands. mdpi.com These molecules stabilize the nanoparticles, prevent their aggregation, and determine their solubility and biocompatibility.

Thiol-containing molecules, such as 3-mercaptopropionic acid, are effective capping agents for the aqueous synthesis of QDs. mdpi.comnorthwestern.edu The thiol group coordinates to the surface of the nanoparticle, while the carboxylic acid group provides electrostatic repulsion and renders the QDs water-soluble.

The use of this compound as a capping agent would offer additional control over the properties of the resulting nanoparticles. The length of the alkyl chain in capping ligands is known to influence the reaction kinetics during QD synthesis, which in turn affects their final size and optical properties. mdpi.com

Predicted Influence of this compound as a Capping Agent:

Solubility Tuning: The octyl group would impart a hydrophobic character to the nanoparticle surface, making them dispersible in nonpolar organic solvents. This is crucial for applications where the nanoparticles need to be incorporated into polymer films or other non-aqueous media.

Steric Stabilization: The long alkyl chains would provide steric hindrance, which is a powerful mechanism for preventing nanoparticle aggregation, especially in nonpolar environments.

Control of Surface Reactivity: The carboxylic acid terminus can be used for further functionalization, allowing the nanoparticles to be conjugated to other molecules or integrated into larger systems. The surrounding octyl chains would create a specific microenvironment at the nanoparticle surface that could influence these subsequent reactions.

Table 3: Influence of Capping Ligand Structure on Nanoparticle Properties

| Ligand Feature | Property Influenced | Rationale |

|---|---|---|

| Head Group (e.g., Thiol) | Nanoparticle Stability | Strong coordination to the nanoparticle surface prevents degradation and aggregation. mdpi.com |

| Tail Group (e.g., Carboxylic Acid) | Solubility in Polar Solvents | Provides hydrophilicity and allows for electrostatic stabilization. mdpi.com |

| Alkyl Chain (e.g., Octyl) | Solubility in Nonpolar Solvents | Increases hydrophobicity and provides steric stabilization. mdpi.com |

| Alkyl Chain Length | Reaction Kinetics & Final Size | Longer chains can create steric hindrance that affects precursor reactivity and nanoparticle growth rate. mdpi.com |

Computational and Theoretical Studies on 3 Octylthio Propionic Acid

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insight into the dynamic behavior of molecules, from the flexibility of a single chain to the collective organization of many molecules.

The conformational landscape of 3-(Octylthio)propionic acid is primarily dictated by the rotational freedom around its single bonds. The flexible octyl chain can adopt numerous conformations, with the all-trans (anti) conformation generally representing the global energy minimum in the gas phase or nonpolar solvents due to minimized steric hindrance. The energy landscape is characterized by numerous local minima corresponding to various gauche conformations in the alkyl chain.

Table 1: Representative Torsional Energy Barriers for a C-C Bond in an Alkyl Chain

| Torsional Angle | Conformation | Relative Energy (kcal/mol) |

| 180° | Trans (anti) | 0 |

| ±120° | Gauche | ~0.9 |

| 0° | Eclipsed | ~4.0-6.0 |

This interactive table provides generalized data for n-alkanes, which serves as a model for the octyl chain in this compound.

Molecular dynamics (MD) simulations of related organosulfur compounds, particularly alkanethiols forming self-assembled monolayers (SAMs), offer significant insights into the aggregation behavior of this compound. pusan.ac.kr These simulations reveal that the primary driving forces for aggregation are van der Waals interactions between the hydrophobic octyl chains and hydrogen bonding between the carboxylic acid headgroups.

In aqueous environments, this compound is expected to exhibit amphiphilic behavior, potentially forming micelles or other aggregates. MD simulations would likely show the octyl tails clustering together to minimize contact with water, while the polar carboxylic acid groups remain exposed to the aqueous phase. In nonpolar solvents or at high concentrations, intermolecular hydrogen bonding between the -COOH groups would lead to the formation of dimers and larger oligomers. The sulfur atom, with its lone pairs of electrons, can also participate in weaker intermolecular interactions, influencing the local packing and structure of aggregates. oaepublish.com

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide detailed information about the electronic structure and related properties of a molecule.

Quantum chemical calculations can elucidate the electronic properties of this compound. The highest occupied molecular orbital (HOMO) is expected to be localized primarily on the sulfur atom and, to a lesser extent, the carboxylic acid group, indicating these are the most probable sites for electrophilic attack. The lowest unoccupied molecular orbital (LUMO) would likely be centered on the carbonyl group of the carboxylic acid, which is the most probable site for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and stability. mdpi.comacs.org

The presence of the electron-rich sulfur atom influences the acidity of the carboxylic acid. Quantum chemical methods are effective in predicting the acid dissociation constant (pKa) of functional groups like carboxylic acids. researchgate.netosti.gov By calculating the Gibbs free energies of the acid and its conjugate base in a solvated state, a reliable estimate of the pKa can be obtained. For this compound, the thioether group's mild electron-donating nature would be expected to slightly increase the pKa compared to an unsubstituted propionic acid.

Table 2: Predicted Electronic Properties of a Model Thioether Carboxylic Acid

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Site of oxidation/electrophilic attack |

| LUMO Energy | -0.8 eV | Site of reduction/nucleophilic attack |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity |

| Dipole Moment | ~2.5 D | Influences intermolecular forces |

This interactive table shows representative data calculated for a smaller analogous molecule (e.g., 3-(methylthio)propionic acid) to illustrate the expected electronic characteristics.

Theoretical calculations are invaluable for predicting spectroscopic properties, which aids in the experimental characterization of new compounds. For this compound, DFT calculations can predict its vibrational (infrared and Raman) spectra. Key predicted vibrational frequencies would include the O-H stretch of the carboxylic acid (around 3000-3300 cm⁻¹), the C=O carbonyl stretch (around 1700-1750 cm⁻¹), and various C-H and C-S stretching and bending modes. mdpi.com

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be accurately predicted. These calculations help in assigning peaks in experimental spectra, confirming the molecular structure. The predicted chemical shifts for the protons adjacent to the sulfur atom and the carbonyl group would be particularly diagnostic.

Cheminformatics and QSAR/QSPR Modeling for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. While no specific QSAR/QSPR models for this compound derivatives are documented, models developed for other aliphatic sulfur compounds or carboxylic acids can provide a framework for future studies. nih.gov

For a series of compounds related to this compound, a QSAR/QSPR model would typically involve calculating a set of molecular descriptors. nih.govresearchgate.net These descriptors quantify various aspects of the molecular structure and can be categorized as:

Constitutional: Molecular weight, atom counts.

Topological: Connectivity indices that describe branching.

Geometrical: Molecular surface area, volume.

Electrostatic: Partial charges on atoms, dipole moment.

Quantum Chemical: HOMO/LUMO energies, ionization potential. acs.org

A hypothetical QSAR study on the antimicrobial activity of a series of alkylthio-propionic acids might identify descriptors like the octanol-water partition coefficient (logP), representing hydrophobicity, and the energy of the HOMO as being critical for predicting activity. A resulting model could take a linear form, such as:

Biological Activity = c1(logP) + c2(EHOMO) + constant

Such models are instrumental in guiding the synthesis of new derivatives with potentially enhanced properties. nih.gov

Analytical Methodologies for the Characterization and Quantification of 3 Octylthio Propionic Acid

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 3-(Octylthio)propionic acid from complex matrices prior to its characterization and quantification. The choice between gas and liquid chromatography depends largely on the analyte's volatility and thermal stability, as well as the nature of the sample matrix.

Gas Chromatography (GC) and Liquid Chromatography (LC) Method Development

Gas Chromatography (GC): The direct analysis of this compound by GC is challenging due to its relatively low volatility and the polar nature of the carboxylic acid group, which can lead to poor peak shape and thermal degradation. Therefore, a crucial step in GC method development is derivatization. Esterification of the carboxylic acid group, for instance by creating a methyl or silyl (B83357) ester, is a common strategy to increase volatility and improve chromatographic performance. A suitable GC method would likely employ a mid-polarity capillary column, such as one with a polyethylene (B3416737) glycol (WAX) stationary phase, which is effective for separating fatty acids.

Injector: A split/splitless injector would be used, typically operated at a temperature of 240-250°C.

Carrier Gas: Helium is a common choice for the carrier gas.

Oven Temperature Program: A temperature gradient would be optimized to ensure adequate separation from other components, starting at a lower temperature (e.g., 80°C) and ramping up to a higher temperature (e.g., 240°C).

Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, making it a suitable choice for quantification.

Liquid Chromatography (LC): LC, particularly High-Performance Liquid Chromatography (HPLC), is well-suited for the analysis of this compound without the need for derivatization. Reversed-phase (RP) chromatography is the most probable mode of separation.

Stationary Phase: A C18 or C8 column would be effective, separating the analyte based on its hydrophobicity.

Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous component (like water with an acid modifier such as formic or phosphoric acid to suppress the ionization of the carboxyl group) and an organic solvent (such as acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure efficient elution and good peak shape.

Detector: A UV detector could be used if the molecule possesses a suitable chromophore, though its aliphatic and thioether structure suggests weak UV absorbance. More universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be employed. However, coupling LC to a mass spectrometer is the most powerful detection method.

Coupled Techniques (e.g., GC-MS, LC-MS) for Structural Elucidation and Quantification

Coupling chromatographic separation with mass spectrometry provides the highest degree of confidence in both the identification and quantification of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS): Following derivatization, GC-MS analysis would provide both retention time data and a mass spectrum. The mass spectrum, generated by electron ionization (EI), offers a fragmentation pattern that serves as a chemical fingerprint, allowing for definitive structural confirmation. Quantification is achieved by integrating the ion current of a specific, abundant fragment ion or the molecular ion.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is arguably the most powerful technique for analyzing this compound in complex biological or environmental samples.

Ionization: Electrospray ionization (ESI) would be the preferred ionization method. Given the acidic nature of the molecule, ESI in negative ion mode (ESI-) would be highly efficient, generating the deprotonated molecule [M-H]⁻ as the primary precursor ion.

Analysis Mode: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity and sensitivity for quantification. In this mode, the precursor ion ([M-H]⁻) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and a specific, stable product ion is monitored in the third quadrupole. This process minimizes matrix interference and allows for very low detection limits. The development of an LC-MS/MS method would involve optimizing the collision energy to maximize the signal of the chosen product ion.

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the unambiguous structural determination of this compound. Each technique provides unique information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most definitive method for elucidating the chemical structure of an organic molecule. Both ¹H and ¹³C NMR would be used to confirm the identity and purity of this compound. The expected chemical shifts are predicted based on the analysis of similar structural motifs.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Carbons in different chemical environments will resonate at different frequencies.

| ¹H NMR Data | ¹³C NMR Data | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| -COOH | 10.0 - 12.0 | singlet (broad) | C=O | 175 - 180 |

| -S-CH₂-CH₂- | 2.80 - 2.90 | triplet | -S-CH₂-CH₂- | 34 - 38 |

| -CH₂-COOH | 2.65 - 2.75 | triplet | -CH₂-COOH | 30 - 34 |

| -S-CH₂-(CH₂)₆- | 2.50 - 2.60 | triplet | -S-CH₂-(CH₂)₆- | 30 - 34 |

| -CH₂-CH₃ | 1.50 - 1.65 | multiplet | Alkyl Chain Carbons | 22 - 32 |

| -(CH₂)₅- | 1.20 - 1.40 | multiplet | -CH₃ | 14 |

| -CH₃ | 0.85 - 0.95 | triplet |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like IR and Raman are excellent for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. The IR spectrum of this compound would be dominated by characteristic absorptions of the carboxylic acid and alkyl groups.

O-H Stretch: A very broad and strong absorption band is expected from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.

C-H Stretch: Sharp peaks between 2850-2960 cm⁻¹ arise from the C-H stretching vibrations of the octyl and propionic acid alkyl chains.

C=O Stretch: A very strong, sharp absorption band around 1710 cm⁻¹ is indicative of the carbonyl group in a saturated carboxylic acid.

C-S Stretch: A weaker absorption in the range of 600-800 cm⁻¹ would correspond to the C-S thioether linkage.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and provides information on non-polar bonds. The C-S and C-C bonds of the alkyl backbone would give rise to distinct Raman signals. The C=O stretch would also be visible, though typically weaker than in the IR spectrum. The S-H stretch, which is weak in IR, is not present here, but the C-S stretching vibration between 650-700 cm⁻¹ can be a useful diagnostic peak.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

|---|---|---|---|---|

| O-H (Carboxylic Acid) | Stretch | 2500 - 3300 | IR | Strong, Broad |

| C-H (Alkyl) | Stretch | 2850 - 2960 | IR, Raman | Strong |

| C=O (Carboxylic Acid) | Stretch | ~1710 | IR, Raman | Very Strong (IR), Medium (Raman) |

| C-O (Carboxylic Acid) | Stretch | 1210 - 1320 | IR | Medium |

| C-S (Thioether) | Stretch | 600 - 800 | IR, Raman | Weak-Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For a pure compound, direct infusion into a mass spectrometer with electron ionization (EI) can be performed.

The molecular ion peak (M⁺) would confirm the molecular weight of this compound (218.36 g/mol ). The fragmentation pattern is predictable based on the functional groups present.

Alpha-Cleavage: Cleavage of the bonds adjacent to the sulfur atom is a common fragmentation pathway for thioethers. This could result in the loss of the octyl radical (•C₈H₁₇) or the propionic acid radical.

McLafferty Rearrangement: Carboxylic acids with a γ-hydrogen can undergo a characteristic McLafferty rearrangement, which would result in the loss of an alkene and the formation of a radical cation at an even m/z value.

Other Fragmentations: Loss of the carboxyl group (•COOH, 45 Da) or cleavage of the alkyl chain are also expected fragmentation pathways.

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 218 | [C₁₁H₂₂O₂S]⁺• | Molecular Ion (M⁺•) |

| 173 | [M - COOH]⁺ | Loss of carboxyl radical |

| 105 | [CH₂CH₂COOH]⁺ | Cleavage C-S bond with charge on propionic acid fragment |

| 104 | [S=CH-CH₂-C(OH)₂]⁺• | McLafferty Rearrangement |

| 87 | [S-CH₂CH₂COOH]⁺ | Loss of C₇H₁₅ radical from octyl chain |

| 73 | [CH₂-COOH]⁺ | Alpha cleavage to carbonyl |

| 45 | [COOH]⁺ | Alpha cleavage to carbonyl |

Advanced Extraction and Purification Techniques for Research Samples

The isolation and purification of this compound from complex research samples, such as biological matrices or reaction mixtures, necessitates the use of advanced extraction and purification methodologies. These techniques offer significant advantages over traditional methods in terms of efficiency, selectivity, and reduced solvent consumption. While specific studies on this compound are not extensively detailed in publicly available literature, the principles and techniques applied to structurally similar carboxylic acids, particularly propionic acid, provide a strong framework for its extraction and purification.

Reactive Extraction

Reactive extraction is a sophisticated form of liquid-liquid extraction where the target compound reacts with an extractant in the organic phase to form a complex, thereby increasing its solubility in the organic solvent and enhancing the extraction efficiency. This technique is particularly effective for separating carboxylic acids from aqueous solutions.

In the context of propionic acid, which shares the same carboxylic acid functional group as this compound, studies have demonstrated the high efficiency of reactive extraction using tertiary amines like tri-n-octylamine (TOA). The process involves the formation of an acid-amine complex. The extraction efficiency is influenced by several factors, including the concentrations of the acid and the extractant, temperature, and the nature of the diluent used.

Research on the reactive extraction of propionic acid using TOA in 1-decanol (B1670082) has been optimized using response surface methodology. The optimal conditions were found to be a temperature of 300.75 K, a TOA concentration of 18.25 %v/v, and an initial propionic acid concentration of 0.408 kmol/m³. Under these conditions, an experimental extraction yield of 89.788% was achieved, which closely matched the predicted yield of 91.939% researchgate.net.

Table 1: Optimal Conditions for Reactive Extraction of Propionic Acid

| Parameter | Optimal Value |

| Temperature | 300.75 K |

| Trioctylamine (TOA) Concentration | 18.25 %v/v |

| Initial Propionic Acid Concentration | 0.408 kmol/m³ |

| Predicted Extraction Yield | 91.939% |

| Experimental Extraction Yield | 89.788% |

Data sourced from a study on the reactive extraction of propionic acid, serving as a model for this compound. researchgate.net

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a fundamental separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. youtube.com The choice of solvent is critical for achieving high extraction efficiency. For carboxylic acids like propionic acid, the distribution coefficient (D), which is the ratio of the concentration of the acid in the organic phase to its concentration in the aqueous phase at equilibrium, is a key parameter for evaluating solvent effectiveness.

Studies on the LLE of propionic acid from aqueous solutions have evaluated various solvents. The distribution coefficients and separation factors, which indicate the selectivity of the extraction, have been determined for several organic solvents.

Table 2: Distribution Coefficients and Separation Factors for LLE of Propionic Acid with Various Solvents

| Solvent | Distribution Coefficient (D) | Separation Factor (S) |

| n-Hexane | 0.005 | 175.7 |

| Cyclohexane (B81311) | 0.010 | 114.7 |

| Cyclohexanol (B46403) | 0.380 | 25.1 |

| Cyclohexyl acetate (B1210297) | 0.165 | 58.7 |

Data from liquid-liquid equilibrium studies of propionic acid at 298.15 K. scielo.br The distribution coefficient and separation factor are dependent on the concentration of propionic acid.

While n-hexane and cyclohexane show lower distribution coefficients, they are suitable for creating a two-phase system. scielo.br In contrast, cyclohexanol and cyclohexyl acetate exhibit higher distribution coefficients, indicating greater extraction efficiency. scielo.br Considering all properties, cyclohexyl acetate was identified as a highly suitable extractant in the cited research. scielo.br

Solid-Phase Extraction (SPE)

Solid-phase extraction is a chromatographic technique used for sample preparation, in which a sample is passed through a solid sorbent material to isolate the analyte of interest from the rest of the sample matrix. For acidic compounds like this compound, ion-exchange or reversed-phase SPE cartridges can be employed.

Advanced Green Extraction Techniques

In recent years, there has been a shift towards more environmentally friendly extraction techniques that reduce solvent use and energy consumption. These methods could be applicable to the extraction of this compound from various matrices.

Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to heat the solvent and sample, which accelerates the extraction process. nih.gov The rapid heating creates internal pressure within the sample matrix, leading to the rupture of cell walls (if applicable) and enhanced release of the target compound into the solvent. nih.gov

Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency ultrasound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, which enhances mass transfer and disrupts the sample matrix, thereby improving extraction efficiency. nih.gov

Pressurized Liquid Extraction (PLE): PLE uses solvents at elevated temperatures and pressures, which keeps them in a liquid state below their critical points. mdpi.com These conditions increase the solubility of the analyte, decrease solvent viscosity, and improve the mass transfer rate, resulting in a faster and more efficient extraction with less solvent compared to traditional methods like Soxhlet extraction. mdpi.com

Derivatives and Analogues of 3 Octylthio Propionic Acid: Synthetic and Mechanistic Research

Synthesis and Characterization of Esters and Amides of 3-(Octylthio)propionic Acid

The carboxylic acid group of this compound is a prime site for derivatization, most commonly through the formation of esters and amides. These modifications can significantly alter the compound's polarity, solubility, and reactivity.

Esterification:

Esters of this compound are typically synthesized through Fischer esterification. This method involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727), ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by removing the water formed, often by azeotropic distillation.

For example, the synthesis of methyl 3-(octylthio)propanoate would proceed as follows:

Reactants: this compound and methanol

Catalyst: Concentrated H₂SO₄

Conditions: Reflux

Product: Methyl 3-(octylthio)propanoate

The characterization of these esters involves spectroscopic techniques. In the ¹H NMR spectrum of methyl 3-(octylthio)propanoate, a characteristic singlet for the methyl ester protons (O-CH₃) would appear around 3.7 ppm. The triplet corresponding to the methylene (B1212753) group adjacent to the sulfur atom (S-CH₂) would be observed, as well as the multiplet for the long octyl chain. Infrared (IR) spectroscopy would confirm the presence of the ester carbonyl group (C=O) with a strong absorption band around 1740 cm⁻¹.

Amidation:

Amides of this compound can be prepared by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine. The acyl chloride, 3-(octylthio)propanoyl chloride , is synthesized by treating this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent addition of a primary or secondary amine yields the corresponding N-substituted amide.

A general scheme for the synthesis of an N-alkyl amide is:

Activation: this compound + SOCl₂ → 3-(Octylthio)propanoyl chloride + SO₂ + HCl

Amination: 3-(Octylthio)propanoyl chloride + R-NH₂ → N-alkyl-3-(octylthio)propanamide + HCl

Characterization of the amides would show distinct spectral features. In the ¹H NMR spectrum, the amide N-H proton would appear as a broad signal, and the chemical shifts of the protons on the carbon adjacent to the amide nitrogen would be influenced by the substituent. The IR spectrum would show a characteristic amide C=O stretch typically between 1630 and 1680 cm⁻¹ and an N-H stretch for primary and secondary amides.

| Derivative | Key ¹H NMR Signals (ppm, predicted) | Key IR Bands (cm⁻¹) |

|---|---|---|

| Methyl 3-(octylthio)propanoate | ~3.7 (s, 3H, OCH₃), ~2.8 (t, 2H, SCH₂), ~2.6 (t, 2H, CH₂COO) | ~1740 (C=O, ester) |

| N-ethyl-3-(octylthio)propanamide | ~3.2 (q, 2H, NCH₂), ~2.7 (t, 2H, SCH₂), ~2.4 (t, 2H, CH₂CO) | ~1640 (C=O, amide), ~3300 (N-H) |

Modifications to the Alkyl Chain Length and Branching

Alterations to the n-octyl chain of this compound, including changes in length and the introduction of branching, have a profound effect on the molecule's lipophilicity and steric bulk. These modifications are typically achieved by reacting 3-mercaptopropionic acid with different alkyl halides. evitachem.com

Varying Alkyl Chain Length:

Analogues with shorter or longer linear alkyl chains are synthesized by substituting octyl bromide with other n-alkyl bromides in the reaction with 3-mercaptopropionic acid. For instance, using 1-bromobutane (B133212) would yield 3-(butylthio)propionic acid , while 1-bromododecane (B92323) would produce 3-(dodecylthio)propionic acid .

The physicochemical properties of these analogues are directly related to the length of the alkyl chain.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Predicted logP | Effect of Chain Length |

|---|---|---|---|---|

| 3-(Butylthio)propionic acid | C₇H₁₄O₂S | 162.25 | 2.1 | Lower lipophilicity, higher water solubility |

| This compound | C₁₁H₂₂O₂S | 218.36 | 4.2 | Reference compound |

| 3-(Dodecylthio)propionic acid | C₁₅H₃₀O₂S | 274.46 | 6.3 | Higher lipophilicity, lower water solubility |

As the alkyl chain length increases, the lipophilicity (indicated by the predicted logP value) increases, leading to decreased water solubility. This trend is a key consideration in applications where partitioning between aqueous and organic phases is important.

Introduction of Alkyl Chain Branching:

Introducing branching in the alkyl chain can influence the molecule's packing in the solid state and its interaction with biological systems. For example, 3-(isopropylthio)propionic acid can be synthesized using 2-bromopropane. chemicalbook.comnih.gov The synthesis of 3-(tert-butylthio)propionic acid would similarly involve tert-butyl bromide.

Branched isomers generally have different physical properties compared to their linear counterparts. For instance, they often have lower melting points due to less efficient crystal packing. The steric hindrance from the branched alkyl group can also affect the reactivity of the thioether and carboxylic acid moieties.

Substitution on the Thioether Linkage for Property Modulation

The thioether sulfur atom in this compound is susceptible to oxidation, allowing for the synthesis of analogues with sulfoxide (B87167) and sulfone functionalities. These modifications dramatically increase the polarity of the molecule.

Synthesis of the Sulfoxide and Sulfone:

The oxidation of the thioether can be performed in a stepwise manner. A mild oxidizing agent, such as hydrogen peroxide in a stoichiometric amount, can convert the thioether to a sulfoxide, yielding 3-(octylsulfinyl)propionic acid . The use of a stronger oxidizing agent or an excess of the oxidant, such as potassium permanganate (B83412) or meta-chloroperoxybenzoic acid (m-CPBA), will further oxidize the sulfoxide to the sulfone, resulting in 3-(octylsulfonyl)propionic acid .

The reaction pathway is as follows: this compound → [Oxidation] → 3-(Octylsulfinyl)propionic acid → [Oxidation] → 3-(Octylsulfonyl)propionic acid

The introduction of oxygen atoms at the sulfur center significantly alters the electronic and steric properties of the linkage.

| Compound | Functional Group | Key Properties |

|---|---|---|

| This compound | Thioether (-S-) | Relatively nonpolar, hydrophobic |

| 3-(Octylsulfinyl)propionic acid | Sulfoxide (-SO-) | Chiral center at sulfur, increased polarity, hydrogen bond acceptor |

| 3-(Octylsulfonyl)propionic acid | Sulfone (-SO₂-) | Highly polar, strong hydrogen bond acceptor, increased water solubility |

The sulfoxide is chiral at the sulfur atom, which could be relevant in stereospecific interactions. Both the sulfoxide and, to a greater extent, the sulfone are significantly more polar and water-soluble than the parent thioether.

Cyclic Analogues and Bridged Systems

Cyclic analogues of this compound can be synthesized, which restricts the conformational flexibility of the molecule. A prominent class of such cyclic analogues are the 1,3-thiazinan-4-ones . These are six-membered heterocyclic rings containing a sulfur atom, a nitrogen atom, and a carbonyl group.

The synthesis of 2,3-substituted-1,3-thiazinan-4-ones can be achieved through a one-pot, three-component cyclocondensation reaction involving 3-mercaptopropionic acid, an aldehyde, and a primary amine. mdpi.comnih.gov

Reactants: 3-Mercaptopropionic acid, an aldehyde (R¹CHO), and a primary amine (R²NH₂)

Conditions: Typically refluxing in a suitable solvent like benzene.

Product: A 2,3-disubstituted-1,3-thiazinan-4-one

The substituents at the 2 and 3 positions of the thiazinanone ring can be varied by choosing different aldehydes and amines, allowing for the creation of a library of cyclic analogues. The rigid ring structure of these compounds, compared to the flexible chain of this compound, can lead to more specific interactions with biological targets.

Further modifications, such as oxidation of the ring sulfur atom to a sulfone, can also be performed, yielding 1,3-thiazinan-4-one-1,1-dioxides . mdpi.comnih.gov This modification would further increase the polarity of the cyclic system. While bridged systems based on this compound are less common, the principles of intramolecular cyclization could potentially be applied to create bicyclic structures.

Comparative Studies of Structure-Activity Relationships in Related Compounds

While specific and extensive structure-activity relationship (SAR) studies on this compound and its direct analogues are not widely published, valuable insights can be drawn from related classes of compounds. The principles of medicinal chemistry allow for predictions on how structural modifications would likely affect the properties and potential biological activity of these molecules. drugdesign.org

Key SAR Observations:

Alkyl Chain: The length and branching of the alkyl chain primarily modulate the lipophilicity of the molecule. Increased chain length generally leads to greater membrane permeability but lower aqueous solubility. Branching can affect metabolic stability and receptor binding by introducing steric hindrance.

Carboxylic Acid and its Derivatives: The acidic proton of the carboxylic acid group is often crucial for interactions with biological targets through hydrogen bonding or ionic interactions. Esterification or amidation masks this acidic group, converting the molecule into a prodrug form that may have improved permeability and be hydrolyzed in vivo to release the active acid. The nature of the ester or amide group can be tuned to control the rate of this hydrolysis.

Thioether Linkage and its Oxidized Forms: The thioether linkage is relatively nonpolar. Oxidation to the sulfoxide or sulfone introduces polarity and hydrogen bond accepting capabilities. This can significantly impact solubility and the types of interactions the molecule can form with biological macromolecules. For instance, the sulfone group is a strong hydrogen bond acceptor and can mimic the phosphate (B84403) group in some biological contexts.

Future Directions and Emerging Research Themes

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and optimization of molecules like 3-(Octylthio)propionic acid. Machine learning (ML) models are increasingly adept at predicting molecular properties, optimizing synthetic pathways, and designing novel compounds with desired functionalities.

Property Prediction: ML algorithms can be trained on large datasets of organosulfur compounds to predict the physicochemical properties of this compound and its undiscovered derivatives. This includes predicting solubility, thermal stability, biodegradability, and its performance in specific applications like corrosion inhibition or as a lubricant additive. Such predictive power can significantly reduce the need for extensive empirical testing.

Retrosynthesis and Reaction Optimization: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to this compound and its analogues. These models can analyze vast reaction databases to identify the most cost-effective and sustainable pathways, potentially uncovering non-intuitive chemical transformations. Furthermore, ML can optimize reaction conditions (e.g., temperature, catalyst, solvent) to maximize yield and purity, accelerating the research and development cycle.

De Novo Design: Generative AI models can design novel molecules based on the this compound scaffold. By defining desired property profiles, researchers can guide these models to create new compounds with enhanced performance characteristics, for instance, improved affinity for specific metal surfaces or tailored biodegradability for environmental applications.

| AI/ML Application | Objective | Potential Impact |

|---|---|---|

| Quantitative Structure-Property Relationship (QSPR) Modeling | Predict physicochemical properties (e.g., solubility, surface tension, biodegradability) of novel derivatives. | Accelerated screening of candidate molecules for specific applications without initial synthesis. |

| Retrosynthetic Analysis | Identify optimal and sustainable synthetic pathways. | Reduced cost and environmental impact of chemical production. |

| Generative Modeling | Design new molecules with enhanced or entirely new functionalities based on the core structure. | Discovery of next-generation surfactants, corrosion inhibitors, or functional material precursors. |

Development of Multifunctional Materials Based on this compound

The amphiphilic nature of this compound, combined with the reactivity of its functional groups, makes it an excellent candidate for the development of advanced multifunctional materials. Its thioether group can strongly coordinate with noble metal surfaces (like gold and silver), while the carboxylic acid group offers a versatile handle for polymerization or further chemical modification.

Emerging research in this area includes:

Stimuli-Responsive Polymers: The thioether linkage is susceptible to oxidation, transforming into a more polar sulfoxide (B87167) or sulfone. This chemical switch from a hydrophobic to a hydrophilic moiety can be exploited to create stimuli-responsive materials. For example, polymers incorporating this compound could be designed to release an encapsulated drug in the presence of reactive oxygen species (ROS), which are often elevated in diseased tissues.

Functional Coatings: As a self-assembling molecule, this compound can form ordered monolayers on various substrates. These coatings can impart multiple properties simultaneously, such as hydrophobicity (from the octyl chain), antibacterial activity, and a platform for further functionalization (via the carboxylic acid). Research into hybrid surface coatings that combine these features for medical devices or industrial surfaces is a promising direction.

Nanoparticle Functionalization: The thioether group provides a strong anchor for stabilizing and functionalizing metal nanoparticles. By coating nanoparticles with this compound, researchers can create stable colloidal systems with tailored surface chemistry. The exposed carboxylic acid groups can then be used to attach biomolecules, dyes, or catalysts, leading to applications in diagnostics, sensing, and catalysis.

Exploration of Bio-orthogonal Reactions with Thioether Groups

Bio-orthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. While cysteine's thiol group has been a workhorse for bioconjugation, the thioether group, such as that in methionine or this compound, presents a more challenging yet potentially more selective target for chemical modification.

Future research could focus on developing novel bio-orthogonal reactions that specifically target the thioether in molecules like this compound. Potential strategies include:

Selective Oxidation and Ligation: Developing methods to selectively oxidize the thioether to a sulfoxide, which could then participate in a specific ligation reaction. This two-step approach could provide an additional layer of control for labeling biomolecules.

Transition-Metal-Catalyzed Reactions: Exploring transition-metal catalysts that can activate the C-S bond of the thioether under biocompatible conditions, enabling its conjugation to a probe molecule.

Vinyl Thioether Chemistry: While this compound itself is not a vinyl thioether, derivatives could be synthesized. Vinyl thioethers have been shown to participate in highly selective hetero-Diels-Alder cycloadditions, expanding the toolbox of bio-orthogonal chemistry.

The development of such reactions would enable the use of this compound as a bio-orthogonal reporter group for tracking lipids or labeling specific cellular components, complementing existing methods that rely on azides, alkynes, and thiols.

Advanced Spectroscopic and Imaging Techniques for In Situ Analysis

Understanding the behavior of this compound at interfaces and during chemical reactions requires sophisticated analytical techniques that can provide real-time information. Advanced spectroscopic methods are crucial for elucidating reaction mechanisms, characterizing self-assembled structures, and monitoring dynamic processes.

Key areas for future investigation include:

Surface-Enhanced Raman Spectroscopy (SERS): When this compound is adsorbed onto plasmonically active metal surfaces (e.g., gold or silver nanoparticles), the Raman signal can be enormously enhanced. This allows for the sensitive detection of the molecule and provides detailed information about its orientation and interaction with the surface. SERS is a powerful tool for studying the C-S stretching region to understand surface binding.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: This technique is ideal for the in situ analysis of self-assembled monolayers at solid-liquid interfaces. Researchers can monitor the kinetics of monolayer formation, observe conformational changes in the alkyl chains, and study reactions occurring at the terminal carboxylic acid group in real time.

Sum-Frequency Generation (SFG) Spectroscopy: As a surface-specific vibrational spectroscopy, SFG can provide detailed information about the molecular orientation and ordering within a self-assembled monolayer of this compound at a buried interface. This is particularly useful for understanding the structure of the monolayer at the air-water or solid-liquid interface.

Raman Difference Spectroscopy: This method can reveal subtle changes in molecular structure and intermolecular interactions by comparing the Raman spectra of a sample and a reference. It could be used to study the weak interactions of this compound with other molecules in a complex matrix.

| Technique | Information Obtained | Application Area |

|---|---|---|

| Surface-Enhanced Raman Spectroscopy (SERS) | Vibrational modes, molecular orientation on metal surfaces, binding confirmation. | Studying self-assembled monolayers, sensing applications. |

| Attenuated Total Reflectance-FTIR (ATR-FTIR) | Kinetics of adsorption, conformational order, in situ reaction monitoring. | Analysis of surface coatings and interfacial reactions. |

| Sum-Frequency Generation (SFG) | Surface-specific molecular orientation and order. | Characterizing monolayers at buried interfaces. |

| Raman Difference Spectroscopy | Subtle peak shifts indicating weak intermolecular interactions. | Investigating host-guest chemistry or environmental interactions. |

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Science

The unique properties of this compound position it as a valuable tool for addressing challenges at the nexus of chemistry, materials science, and environmental science. Its ability to interact with metals and its potential for biodegradability are particularly relevant.

Future interdisciplinary research directions include:

Environmental Sensors: The affinity of the sulfur atom for heavy metals can be exploited to develop sensitive and selective chemical sensors. By immobilizing this compound or its derivatives on an electrode or a fluorescent probe, materials can be designed to detect toxic metal ions like mercury, lead, or cadmium in water.

Corrosion Inhibition: Self-assembled monolayers of this compound can form a protective barrier on metal surfaces, preventing corrosion. Interdisciplinary studies involving electrochemistry and surface science can optimize the molecular structure to create more robust and persistent anti-corrosion coatings for industrial applications.

Biodegradable Surfactants and Dispersants: There is a growing demand for environmentally friendly surfactants. Research into the biodegradability of mercaptocarboxylic acids suggests that compounds like this compound could be designed as "green" alternatives to persistent surfactants. Studies combining microbiology and environmental chemistry will be essential to evaluate its degradation pathways and environmental fate.

Remediation of Oil Spills: The amphiphilic nature of this compound makes it a potential candidate as a dispersant for oil spills. Research at the interface of colloid science and environmental engineering could explore its effectiveness and environmental impact compared to currently used dispersants.

By pursuing these future directions, the scientific community can unlock the full potential of this compound, transforming this seemingly simple molecule into a cornerstone for innovations in smart materials, targeted therapeutics, environmental monitoring, and sustainable chemical technologies.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(Octylthio)propionic acid in a laboratory setting?

- Methodology : The synthesis can be achieved via thiol-ene coupling reactions, where octanethiol reacts with acrylic acid derivatives under radical initiation. Catalytic methods, such as palladium on charcoal, have been used for analogous compounds (e.g., reduction of unsaturated acids in 3-(3-Methoxyphenyl)propionic acid synthesis) . Solvent selection (e.g., toluene or DMF) and temperature control (60–80°C) are critical for optimizing yield.

- Key Considerations : Monitor reaction progress using TLC or GC-MS. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is recommended to isolate the product .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Safety Protocols : Based on analogous propionic acid derivatives, wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/aerosols and use fume hoods for handling .

- Storage : Store in a cool, dry place (<25°C) in airtight containers away from oxidizing agents. Stability tests under nitrogen atmosphere may prevent degradation .

Q. What analytical techniques are essential for confirming the purity and structure of this compound?

- Techniques :

- NMR Spectroscopy : H and C NMR to confirm functional groups and alkyl chain integrity .